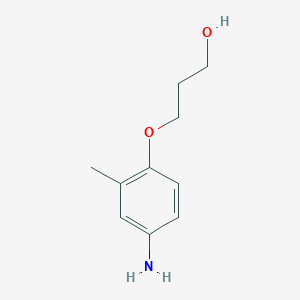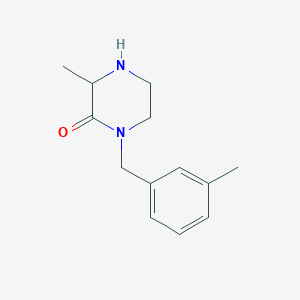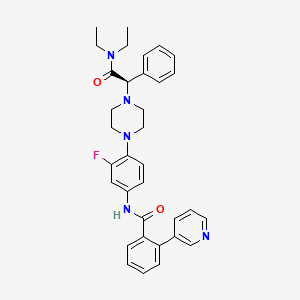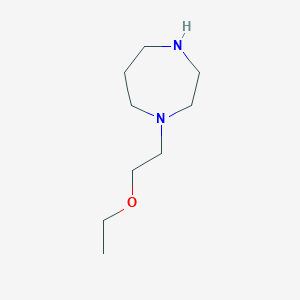
1-(2-Ethoxyethyl)-1,4-diazepane
Overview
Description
1-(2-Ethoxyethyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It is characterized by a seven-membered ring containing two nitrogen atoms and an ethoxyethyl substituent
Mechanism of Action
Target of Action
1-(2-Ethoxyethyl)-1,4-diazepane is a complex compound that has been found to have similarities with certain compounds used in medical applications. It shares structural similarities with Tetrofosmin , a diphosphine complexed with technetium 99 used for imaging to determine myocardial ischemia, infarcted myocardium, and assessment of left ventricular function . Therefore, it can be inferred that the primary targets of this compound could be similar to those of Tetrofosmin, which are primarily the myocardial cells.
Mode of Action
Based on its structural similarity to tetrofosmin , it can be hypothesized that it might interact with its targets in a similar manner. Tetrofosmin was developed to overcome the non-target uptake of radioligands by the generation of hetero-atomic compounds . It is used in conjunction with technetium Tc-99m as a radiopharmaceutical . Therefore, this compound might also interact with its targets through a similar mechanism.
Biochemical Pathways
For instance, 2-Ethoxyethyl acetate, a compound with a similar structure, is rapidly metabolized to 2-ethoxyethanol in the blood via hydrolysis . Then, 2-ethoxyethanol is metabolized, mainly by alcohol dehydrogenase, to 2-ethoxyacetaldehyde, which is further metabolized by aldehyde dehydrogenase to 2-ethoxyacetic acid (2-EAA) in the liver . These two compounds are the likely active metabolites, which are thought to be involved in some of the toxic effects .
Pharmacokinetics
Based on its structural similarity to bilastine , a second-generation H1 antihistamine, it can be inferred that it might have similar ADME properties. Bilastine is rapidly absorbed and exhibits linear kinetics in the dose range studied . It is characterized by two-compartmental kinetics with a rapid-absorption phase . The maximal response is observed at approximately 4 hours or later .
Result of Action
For instance, 2-Ethoxyethyl acetate, a compound with a similar structure, can cause a slight skin and eye irritation after exposure .
Action Environment
For instance, 2-Ethoxyethyl acetate, a compound with a similar structure, can be absorbed through inhalation, ingestion, and dermally and should be avoided . It may form an explosive mixture with air . It is also incompatible with strong acids, strong alkalis and nitrates . It may form unstable peroxides and it can soften many plastics, attack plastics, rubber and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyethyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-ethoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyethyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted diazepanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-1,4-diazepane: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
1-(2-Ethoxyethyl)-piperazine: Contains a piperazine ring instead of a diazepane ring.
Uniqueness
1-(2-Ethoxyethyl)-1,4-diazepane is unique due to its specific ring structure and substituent, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-ethoxyethyl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-12-9-8-11-6-3-4-10-5-7-11/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAIXSSHAFZQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


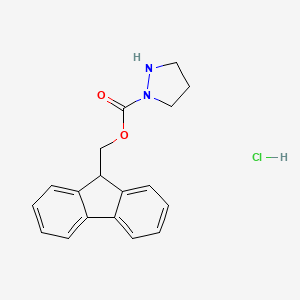
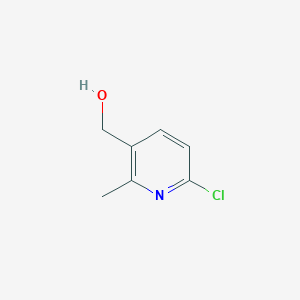
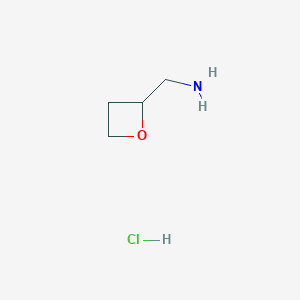
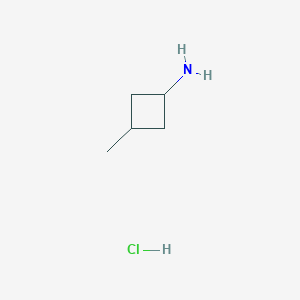
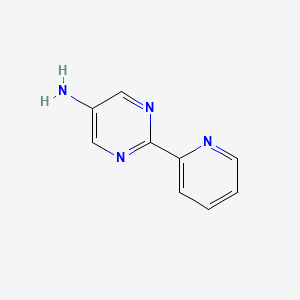
![Methyl [(4-tert-butylphenyl)sulfonyl]acetate](/img/structure/B3080993.png)
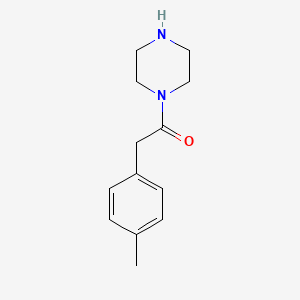
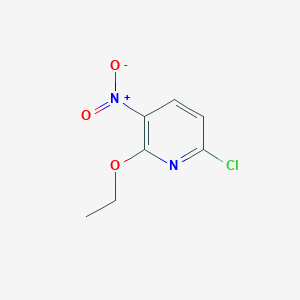
![(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol](/img/structure/B3081008.png)
![5-methyl-1-[4-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3081016.png)

